molecular formula C17H11Cl2FO3 B3713265 6-CHLORO-7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE

6-CHLORO-7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE

Cat. No.: B3713265
M. Wt: 353.2 g/mol
InChI Key: UVYXXURFIXSYED-UHFFFAOYSA-N
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Description

6-Chloro-7-[(2-chloro-6-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(2-chloro-6-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloro-4-methyl-2H-chromen-2-one with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-[(2-chloro-6-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(2-chloro-6-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For instance, it may inhibit kinases involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-7-[(2-chloro-6-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of chloro and fluoro substituents enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-chloro-7-[(2-chloro-6-fluorophenyl)methoxy]-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2FO3/c1-9-5-17(21)23-15-7-16(13(19)6-10(9)15)22-8-11-12(18)3-2-4-14(11)20/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYXXURFIXSYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-CHLORO-7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE
Reactant of Route 2
Reactant of Route 2
6-CHLORO-7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE
Reactant of Route 3
Reactant of Route 3
6-CHLORO-7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE
Reactant of Route 4
Reactant of Route 4
6-CHLORO-7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE
Reactant of Route 5
Reactant of Route 5
6-CHLORO-7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE
Reactant of Route 6
Reactant of Route 6
6-CHLORO-7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE

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